![molecular formula C25H24N6O3S B3014555 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 1172813-64-7](/img/structure/B3014555.png)
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
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Description
The compound "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities.
Synthesis Analysis
The synthesis of related antipyrine derivatives, as described in the first paper, involves the formation of compounds with good yields and spectroscopic characterization. The compounds synthesized, such as 2-bromo and 2-chloro derivatives, are isostructural and crystallize in the monoclinic P21/c space group, suggesting a methodical approach to synthesis that could be applicable to the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) calculations. The consistency between the experimental and theoretical data suggests that the molecular structure of the compound could also be elucidated using similar methods .
Chemical Reactions Analysis
The papers describe various chemical reactions, including condensation, esterification, and cycloaddition, to synthesize a range of pyrazolopyrimidines derivatives. These reactions are crucial for creating the complex structures that are characteristic of these types of compounds and may be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are influenced by intermolecular interactions such as hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations reveal that these interactions are energetically significant and contribute to the stability of the molecular assemblies. Such analyses could be applied to understand the properties of the compound .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a novel series of pyrazolopyrimidine derivatives to evaluate their biological activities, particularly as anticancer and anti-inflammatory agents. These compounds were obtained through various synthetic routes, showcasing the versatility of pyrazolopyrimidine chemistry in generating biologically active molecules. The structure-activity relationship (SAR) analyses revealed insights into how different substituents on the pyrazolopyrimidine core influence biological activity. These findings underscore the potential of pyrazolopyrimidine derivatives in therapeutic applications, particularly in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Another area of application is the synthesis of heterocyclic compounds incorporating the pyrazolopyrimidine moiety. These compounds have been synthesized and assessed for their antimicrobial activities. The process involved the reaction of specific intermediates to produce thio-substituted ethyl nicotinate derivatives, which were then cyclized to yield thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Gad-Elkareem et al., 2011).
Anticancer Properties
The exploration of pyrazolopyrimidine derivatives in anticancer research has also been notable. Specific derivatives have been synthesized and their cytotoxic effects against various cancer cell lines evaluated. This research contributes to the ongoing search for more effective and selective anticancer agents. The study of these compounds' anticancer properties could lead to the development of new therapeutic options for cancer treatment, underscoring the importance of pyrazolopyrimidine derivatives in medicinal chemistry (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-14-6-8-18(9-7-14)30-13-17(11-22(30)32)24(34)27-21-12-19(20-5-4-10-35-20)29-31(21)25-26-16(3)15(2)23(33)28-25/h4-10,12,17H,11,13H2,1-3H3,(H,27,34)(H,26,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYUEQNVWIUPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=C(C(=O)N4)C)C)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide |
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